N-Methyl-ephenidine

Description

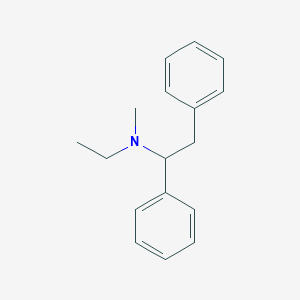

N-Methyl-ephenidine is a hypothetical analog of ephenidine (N-Ethyl-α-phenyl-phenethylamine), a compound classified as a phenethylamine derivative. While direct data on this compound is absent in the provided evidence, its structure can be inferred by replacing the N-ethyl group of ephenidine with a methyl group. Ephenidine itself (CAS 6272-97-5) has a molecular formula of C₁₆H₁₉N·HCl, a molecular weight of 261.8 g/mol, and is used in research and forensic applications . Its metabolic pathways in rats have been studied, but its pharmacological and toxicological profiles remain uncharacterized .

Properties

CAS No. |

801141-29-7 |

|---|---|

Molecular Formula |

C17H21N |

Molecular Weight |

239.35 g/mol |

IUPAC Name |

N-ethyl-N-methyl-1,2-diphenylethanamine |

InChI |

InChI=1S/C17H21N/c1-3-18(2)17(16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13,17H,3,14H2,1-2H3 |

InChI Key |

MJDUDHAPJCKZPF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(CC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-ephenidine typically involves the reaction of 1,2-diphenylethylamine with methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 1,2-diphenylethylamine attacks the methyl iodide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and the product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-ephenidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound N-oxide.

Reduction: Reduction of this compound can lead to the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Secondary amines.

Substitution: Various alkyl or aryl derivatives of this compound.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on the NMDA receptor and its potential neuroprotective properties.

Medicine: Investigated for its potential use as an anesthetic and in the treatment of neurotoxic injuries.

Industry: Used in the production of other diarylethylamine derivatives and as a research chemical.

Mechanism of Action

N-Methyl-ephenidine exerts its effects primarily by acting as an antagonist of the NMDA receptor. This receptor is involved in synaptic plasticity and memory function. By blocking the NMDA receptor, this compound can inhibit excitatory neurotransmission, leading to its anesthetic and dissociative effects. The compound also has weaker affinity for dopamine and norepinephrine transporters, as well as sigma receptors, which may contribute to its overall pharmacological profile .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution of the N-alkyl group significantly influences molecular weight, solubility, and stability. Below is a comparative analysis of ephenidine, its analogs, and related N-alkylated amines:

Key Observations :

- Replacing the ethyl group (C₂H₅) with methyl (CH₃) reduces molecular weight by ~14 g/mol, as seen in simpler amines like N-Ethylmethylamine vs. N-Methylethylamine . This trend likely applies to this compound.

- Shorter alkyl chains (e.g., methyl) generally lower boiling points due to reduced van der Waals interactions, suggesting this compound may have lower thermal stability than ephenidine.

Metabolic and Pharmacological Considerations

Ephenidine undergoes hepatic metabolism in rats, producing hydroxylated and N-dealkylated metabolites detectable in urine . The N-ethyl group is a metabolic target; substituting it with methyl could alter degradation pathways:

- Hydroxylation : Methyl substitution might redirect hydroxylation to other positions on the aromatic rings.

Comparative metabolic data for other N-alkylated phenethylamines (e.g., NPDPA, N-Isopropyl-1,2-diphenylethylamine) suggest that bulkier alkyl groups delay metabolism, increasing half-lives . Thus, this compound may exhibit faster clearance than ephenidine.

Research Implications and Gaps

While ephenidine’s research applications are well-documented , this compound remains unexplored. Key research priorities include:

- Synthesis and Characterization : Confirming the structure and purity of this compound.

- Metabolic Profiling : Comparative studies in model organisms to assess pharmacokinetic differences.

- Receptor Binding Assays : Evaluating affinity for NMDA receptors or other targets, as seen in related dissociative anesthetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.